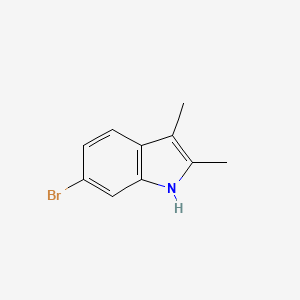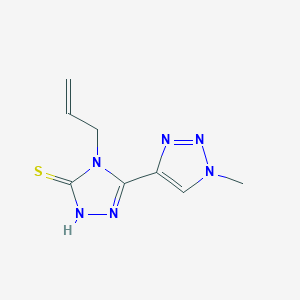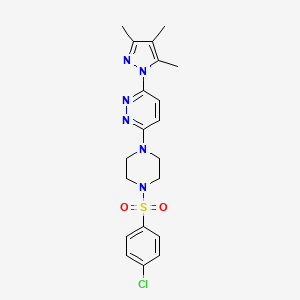![molecular formula C17H21ClN2OS B2974285 N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide CAS No. 866018-53-3](/img/structure/B2974285.png)
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Comprehensive Analysis of “N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide” Applications
The compound “N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide” belongs to the thiazole class of compounds, which are known for their diverse biological activities. Below is a detailed analysis of the unique scientific research applications of this compound, categorized into distinct fields:
Antioxidant Applications: Thiazole derivatives have been recognized for their potential as antioxidants . They can neutralize free radicals and prevent oxidative stress, which is a factor in various chronic diseases . The specific structure of “N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide” may be explored for its efficacy in scavenging reactive oxygen species.
Analgesic and Anti-inflammatory Uses: Research has shown that thiazoles can exhibit analgesic (pain-relieving) and anti-inflammatory properties . This compound could be investigated for its potential to inhibit pro-inflammatory cytokines or to act on central or peripheral pain pathways.
Antimicrobial and Antifungal Effects: Thiazole derivatives are known to possess antimicrobial and antifungal activities . “N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide” could be studied for its effectiveness against various bacterial and fungal strains, potentially leading to new treatments for infections.
Antiviral Potential: Some thiazoles have demonstrated anti-HIV activity . The compound could be researched for its potential to inhibit the replication of HIV or other viruses, contributing to the development of novel antiviral drugs.
Neuroprotective Properties: Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . This compound’s ability to protect neuronal cells from damage or death could be a significant area of study.
Antitumor and Cytotoxic Activity: Thiazole compounds have shown promise in antitumor and cytotoxic applications . The specific compound could be explored for its potential to inhibit cancer cell growth or induce apoptosis in various cancer models.
Antihypertensive and Cardiovascular Research: Thiazoles have been implicated in antihypertensive activity, which could be valuable in cardiovascular research . The compound’s potential effects on blood pressure regulation and heart function warrant further investigation.
Antischizophrenia and CNS Disorders: There is evidence to suggest that thiazoles can have an impact on central nervous system disorders, including schizophrenia . The compound’s influence on neurotransmitter systems or receptor modulation could be explored for therapeutic applications in mental health.
properties
IUPAC Name |
N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c1-3-4-5-6-16(21)19-11-15-12(2)20-17(22-15)13-7-9-14(18)10-8-13/h7-10H,3-6,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTXDZZSXOOMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)
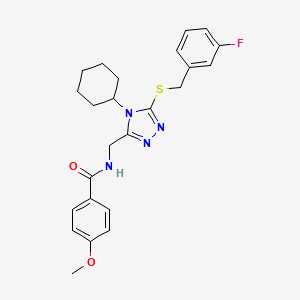
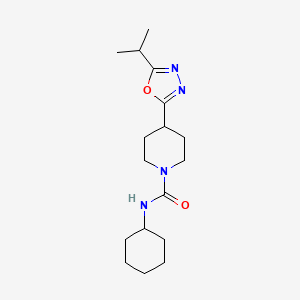
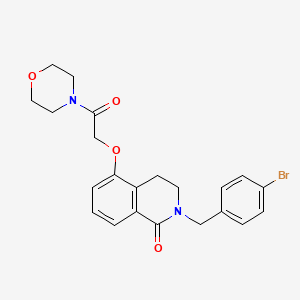
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2974208.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2974209.png)
![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)
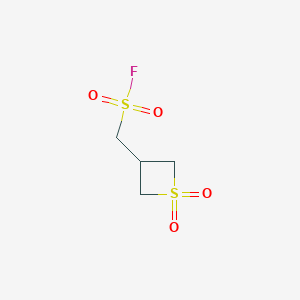
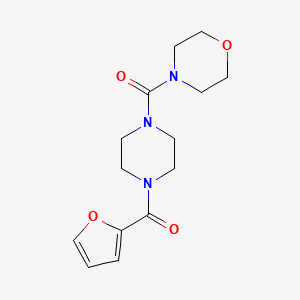
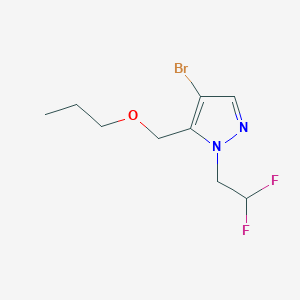
![5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2974218.png)
